

Pimecrolimus Hydrate: A Technical Guide to Solubility in DMSO and Ethanol

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Compound of Interest

Compound Name: Pimecrolimus hydrate

Cat. No.: B12652346

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This technical guide provides an in-depth overview of the solubility characteristics of **pimecrolimus hydrate** in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. The information presented herein is intended to support research and development activities by providing essential data on solubility, standardized experimental protocols for solubility determination, and a visualization of the compound's primary mechanism of action.

Executive Summary

Pimecrolimus is an ascomycin macrolactam derivative and a potent calcineurin inhibitor, functioning as a non-steroidal immunomodulating and anti-inflammatory agent.^{[1][2]} It is primarily used in the topical treatment of inflammatory skin conditions such as atopic dermatitis.^[3] Understanding its solubility in organic solvents is critical for the preparation of stock solutions, formulation development, and in vitro assay design. This document collates quantitative solubility data, outlines a standard protocol for solubility assessment, and illustrates the key signaling pathway affected by pimecrolimus.

Solubility Data

Pimecrolimus hydrate is a white to off-white crystalline powder that is practically insoluble in water but soluble in methanol and ethanol.^{[4][5][6]} Its solubility in DMSO and ethanol is considerable, allowing for the preparation of concentrated stock solutions. The reported solubility values from various suppliers and literature are summarized below. It is important to

note that solubility can be affected by factors such as temperature, the specific crystalline form of the **pimecrolimus hydrate**, and the purity of both the solute and the solvent.

Table 1: Quantitative Solubility of **Pimecrolimus Hydrate** in DMSO and Ethanol

Solvent	Reported Solubility (mg/mL)	Molar Concentration (mM)*	Source(s)
DMSO	162	199.88	[7]
100	123.38	[7]	
≥32.05	≥39.54	[8]	
25	30.84	[9]	
20	24.67	[10]	
10 (clear solution)	12.34		
Ethanol	100	123.38	[7]
25	30.84	[9]	
20	24.67	[10]	

*Molar concentration calculated based on a molecular weight of 810.45 g/mol for pimecrolimus. [\[9\]](#)

Experimental Protocol: Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of **pimecrolimus hydrate**. This method is based on the widely used shake-flask method.

3.1 Materials and Equipment

- **Pimecrolimus hydrate** (crystalline powder)
- Anhydrous DMSO (≥99.9%)

- Absolute Ethanol ($\geq 99.5\%$)
- Scintillation vials or sealed glass vials
- Orbital shaker or rocker with temperature control
- Analytical balance
- Microcentrifuge
- Calibrated pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and appropriate glassware

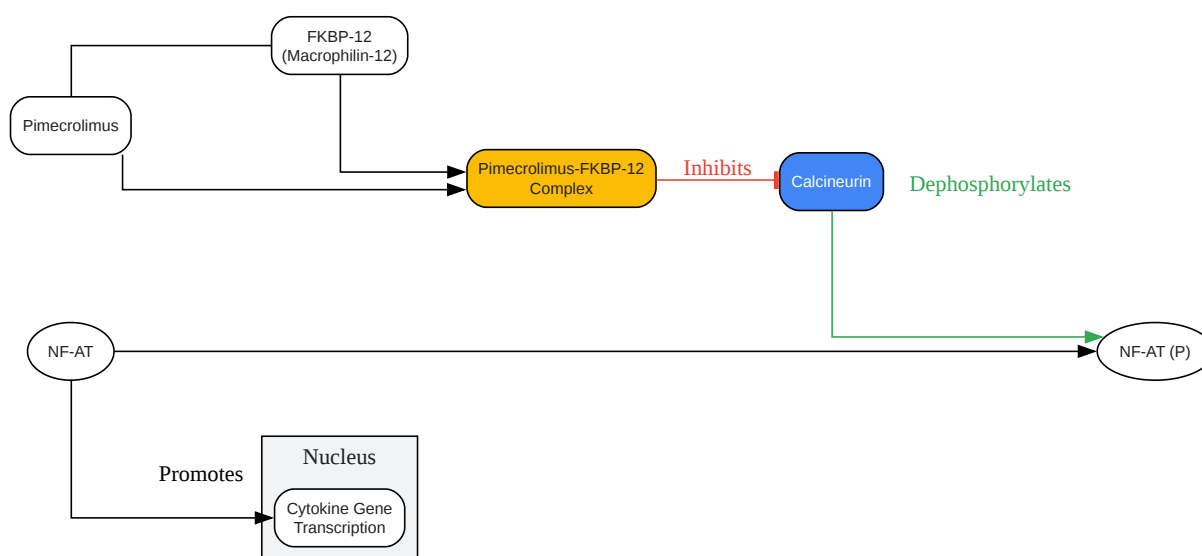
3.2 Methodology

- **Preparation:** Add an excess amount of **pimecrolimus hydrate** powder to a series of vials containing a precise volume (e.g., 5 mL) of the selected solvent (DMSO or ethanol). The amount of solid should be sufficient to ensure that undissolved particles remain after equilibrium is reached.
- **Equilibration:** Securely seal the vials and place them in a shaker set to a constant temperature (e.g., 25°C). Agitate the mixture at a consistent speed (e.g., 500 rpm) for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is achieved.[\[11\]](#)[\[12\]](#)
- **Phase Separation:** After the equilibration period, remove the vials and allow them to stand briefly. To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[\[11\]](#)
- **Sample Collection and Dilution:** Carefully collect a precise aliquot of the clear supernatant, being cautious not to disturb the solid pellet. Perform a serial dilution of the supernatant with the appropriate mobile phase to bring the concentration within the quantifiable range of the analytical method.

- **Quantification:** Analyze the diluted samples using a validated HPLC method to determine the concentration of pimecrolimus.[2] A standard calibration curve, prepared from known concentrations of pimecrolimus, should be used for accurate quantification.
- **Calculation:** Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Mechanism of Action: Calcineurin Inhibition Pathway

Pimecrolimus exerts its immunomodulatory effects by inhibiting calcineurin, a calcium-dependent phosphatase crucial for T-cell activation.[3][13] This action ultimately prevents the transcription of genes encoding pro-inflammatory cytokines. The key steps in this signaling pathway are illustrated below.



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